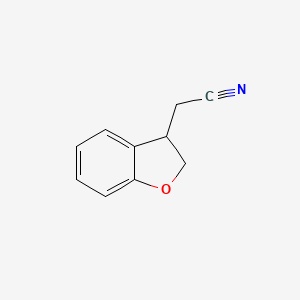

2-(2,3-Dihydro-1-benzofuran-3-yl)acetonitrile

Description

BenchChem offers high-quality 2-(2,3-Dihydro-1-benzofuran-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dihydro-1-benzofuran-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQIFIPFFDCXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 3-(Cyanomethyl)-2,3-dihydrobenzofuran

Strategic Synthesis and Application in Medicinal Chemistry[1]

Executive Summary: The Oxygenated Bioisostere

3-(Cyanomethyl)-2,3-dihydrobenzofuran (also known as (2,3-dihydro-1-benzofuran-3-yl)acetonitrile ) represents a high-value "privileged scaffold" in modern drug discovery.[1] Its structural importance lies in its ability to serve as a bioisostere for the indole nucleus found in tryptamine and serotonin (5-HT).[1]

By replacing the indole N-H with an ether oxygen and saturating the C2-C3 bond, researchers access a lipophilic, metabolically distinct vector that retains binding affinity for GPCRs (particularly 5-HT and Melatonin receptors) while altering solubility and toxicology profiles. This guide details the chemical architecture, a validated Horner-Wadsworth-Emmons (HWE) synthetic route, and the downstream utility of this intermediate.

Chemical Entity Profile

Structural Architecture

The molecule consists of a benzene ring fused to a saturated dihydrofuran ring.[1] The critical functionality is the acetonitrile appendage at the C3 position .[1]

-

IUPAC Name: 2-(2,3-dihydrobenzofuran-3-yl)acetonitrile[1]

-

Molecular Formula: C

H -

Key Feature: The C3 carbon is a chiral center .[1] Synthesis typically yields a racemate unless asymmetric catalysis is employed.[1]

-

Electronic Character: The oxygen atom at position 1 acts as a hydrogen bond acceptor (HBA), unlike the indole nitrogen which is a hydrogen bond donor (HBD).[1] This inversion of polarity is a key tool in Structure-Activity Relationship (SAR) tuning.[1]

Bioisosteric Significance

The transition from Indole to Dihydrobenzofuran is a classic medicinal chemistry tactic:

-

Indole (Tryptamine core): High polarity, H-bond donor, susceptible to oxidation.[1]

-

Dihydrobenzofuran (Target core): Lower polarity, H-bond acceptor, metabolically robust at the heteroatom.[1]

Figure 1: Bioisosteric relationship between the natural indole scaffold and the synthetic dihydrobenzofuran core.

Strategic Synthesis: The HWE Route

While radical cyclization of o-allyloxy iodobenzenes is possible, it often requires dilute conditions and toxic tin reagents.[1] For scalable, reproducible synthesis, the Horner-Wadsworth-Emmons (HWE) olefination of 3-coumaranone followed by catalytic hydrogenation is the industry standard.[1]

Retrosynthetic Logic

The target molecule is disconnected at the C3-exocyclic bond.[1] This reveals 3-coumaranone (benzofuran-3(2H)-one) as the electrophile and diethyl cyanomethylphosphonate as the nucleophile.[1]

Reaction Pathway Visualization[1]

Figure 2: Two-step convergent synthesis via Horner-Wadsworth-Emmons olefination and hydrogenation.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.

Phase 1: HWE Olefination

Objective: Synthesis of 2-(benzofuran-3(2H)-ylidene)acetonitrile.

-

Reagent Preparation:

-

Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

-

Deprotonation: Dropwise add diethyl cyanomethylphosphonate (1.2 eq) dissolved in THF. Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).

-

Addition: Dropwise add 3-coumaranone (1.0 eq) in THF.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 8:2).[1] The ketone spot should disappear, replaced by a less polar UV-active olefin spot.[1]

-

Workup: Quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).[1] The product is typically an E/Z mixture of the unsaturated nitrile.[1]

-

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the exocyclic double bond to the saturated C3-cyanomethyl group.[1]

-

Procedure:

-

Dissolve the intermediate alkene from Phase 1 in Methanol (0.1 M concentration).[1]

-

Add 10 wt% Palladium on Carbon (Pd/C) (approx. 10% by weight of substrate).[1]

-

Atmosphere: Purge the flask with Nitrogen, then introduce Hydrogen gas (balloon pressure is sufficient).[1]

-

Reaction: Stir vigorously at RT for 12–18 hours.

-

Monitoring: Monitor by TLC or LC-MS. The conjugated alkene UV absorption will diminish.[1]

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1] Concentrate the filtrate.

-

Result: The resulting oil is 3-(cyanomethyl)-2,3-dihydrobenzofuran.[1] It may require distillation or a short silica plug for final purification.[1]

-

Reactivity & Downstream Applications

The nitrile group serves as a versatile handle for divergent synthesis.[1]

| Transformation | Reagents | Product Class | Application |

| Reduction | LiAlH | Primary Amine | Synthesis of Dihydro-tryptamine analogs (5-HT agonists).[1] |

| Hydrolysis | HCl (aq) or NaOH/H | Carboxylic Acid | Synthesis of Auxin mimics (Agrochemicals) or peptidomimetics.[1] |

| Pinner Reaction | HCl/MeOH | Ester/Imidate | Precursor for heterocycle formation (e.g., oxazoles).[1] |

| Alkylation | LDA, R-X | Introduction of quaternary centers at the |

Critical Quality Attribute: Chirality

The final product contains a stereocenter at C3.

-

Racemic: The protocol above yields a racemic mixture (

).[1] -

Enantioselective: To obtain pure (

) or (

References

-

Synthesis of 2,3-Dihydrobenzofurans (General Review)

-

HWE Reaction on 3-Coumaranone (Mechanism & Precedents)

-

Radical Cyclization Routes (Altern

-

Biological Relevance (Coumaran Scaffolds)

Sources

Technical Guide: Bioactive Properties of Dihydrobenzofuran-3-yl Acetonitrile Derivatives

Executive Summary: The Privileged Scaffold

The 2,3-dihydrobenzofuran scaffold is recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target.[1] Specifically, dihydrobenzofuran-3-yl acetonitrile derivatives represent a critical subclass. The C3-acetonitrile moiety functions not only as a versatile synthetic handle for chain extension (e.g., into tryptamine analogs) but also contributes intrinsic bioactivity through potential hydrogen bonding and metabolic stability.

This guide analyzes the pharmacological profile of these derivatives, focusing on their anticancer , anti-inflammatory , and neuroprotective properties. It provides actionable protocols for synthesis and biological validation, grounded in recent high-impact literature.

Chemical Basis & Synthetic Access

To understand the bioactivity, one must control the synthesis. The 3-acetonitrile group is often installed via radical cyclization, a method that ensures the trans-configuration often required for receptor binding.

Core Synthesis Strategy (Radical Cyclization)

The most robust route to 2-(2,3-dihydrobenzofuran-3-yl)acetonitrile involves the atom-transfer radical cyclization (ATRC) of allyl aryl ethers.

Mechanism:

-

Initiation: A radical initiator (e.g., AIBN) abstracts a halogen or interacts with a transition metal catalyst (Cu or Ru).

-

Cyclization: The resulting radical attacks the alkene, closing the furan ring.

-

Termination: The radical is quenched, often installing the acetonitrile group if using specific nitrile-bearing radical traps or subsequent cyanation.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from precursor to the bioactive acetonitrile scaffold.

Figure 1: Atom-transfer radical cyclization pathway yielding the target acetonitrile scaffold.

Bioactive Domains

Anticancer Activity (Cytotoxicity & Apoptosis)

Derivatives of dihydrobenzofuran-3-yl acetonitrile exhibit potent cytotoxicity against solid tumors, particularly oral squamous cell carcinoma (CAL-27) and lung carcinoma (NCI-H460).

-

Mechanism of Action: These compounds frequently act as tubulin polymerization inhibitors or inducers of p53-independent apoptosis . The nitrile group enhances cellular permeability, allowing the benzofuran core to interact with the colchicine-binding site of tubulin.

-

Key Data: Natural dihydrobenzofurans isolated from Polygonum barbatum (which share this core structure) have shown IC50 values ranging from 48.52 to 53.24 μM against oral cancer lines.[2]

Anti-Inflammatory (COX/LOX & mPGES-1 Inhibition)

The dihydrobenzofuran core mimics the structure of arachidonic acid metabolites, making it a competitive inhibitor of enzymes in the inflammatory cascade.

-

Target: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1).[1]

-

Relevance: Unlike traditional NSAIDs that target COX-1/2 (risking gastric toxicity), targeting mPGES-1 downstream offers a safer anti-inflammatory profile. Dihydrobenzofuran derivatives have demonstrated low micromolar inhibition of PGE2 production in LPS-stimulated macrophages.

Neuroprotection (MAO-B Inhibition)

Substitution at the 3-position (acetonitrile or its metabolic derivatives) directs selectivity toward Monoamine Oxidase B (MAO-B).

-

Therapeutic Value: Selective MAO-B inhibition preserves dopamine levels in the striatum, offering symptomatic relief in Parkinson’s disease without the "cheese effect" (hypertensive crisis) associated with MAO-A inhibition.

Quantitative Activity Summary

| Bioactivity Class | Target / Cell Line | IC50 / GI50 Value | Reference Grounding |

| Anticancer | CAL-27 (Oral Cancer) | 48.52 ± 0.95 μM | Polygonum Isolates [1] |

| Anticancer | NCI-H460 (Lung) | 53.24 ± 1.49 μM | Polygonum Isolates [1] |

| Anti-inflammatory | mPGES-1 | 1.2 - 5.0 μM | Synthetic Library [2] |

| Neuroprotection | hMAO-B | ~8.2 nM | 2-Aroyl derivatives [3] |

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: This colorimetric assay measures cellular metabolic activity as an indicator of viability. It is the standard for validating the anticancer potential of the acetonitrile derivatives.

Materials:

-

Cell lines: CAL-27 or HeLa.

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Control: Doxorubicin (positive), DMSO (vehicle).

Step-by-Step Methodology:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C / 5% CO2. -

Treatment: Dissolve the dihydrobenzofuran-3-yl acetonitrile derivative in DMSO. Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 μM). Add to wells (final DMSO < 0.1%).

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 μL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media carefully. Add 100 μL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

Protocol B: COX-2 Inhibition Screening

Rationale: To verify anti-inflammatory specificity.

Methodology:

-

Enzyme Prep: Use recombinant human COX-2.

-

Reaction: Incubate enzyme with heme (cofactor) and the test compound (dihydrobenzofuran derivative) in Tris-HCl buffer (pH 8.0) for 10 min at 37°C.

-

Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric indicator).

-

Measurement: Monitor the oxidation of TMPD at 590 nm. A decrease in absorbance rate compared to control indicates inhibition.

Mechanism of Action: Apoptosis Induction

The following diagram details the signaling cascade triggered by bioactive dihydrobenzofurans in cancer cells, leading to programmed cell death.

Figure 2: Proposed signaling cascade. The derivative disrupts tubulin and shifts the Bax/Bcl-2 ratio.

References

-

Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. BMC Complementary and Alternative Medicine. (2019). [Link]

-

2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry. (2016).[1] [Link]

-

Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition. European Journal of Medicinal Chemistry. (2025).[3] [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules. (2023).[4] [Link]

-

Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition. Molecules. (2024). [Link]

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Unfolding Therapeutic Potential of Benzofuran-3-acetonitrile Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

The benzofuran nucleus, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, lending its structural framework to a multitude of biologically active compounds.[1] Within this diverse family, the benzofuran-3-acetonitrile scaffold is emerging as a particularly promising core for the development of novel therapeutics. This technical guide provides an in-depth exploration of the therapeutic potential of benzofuran-3-acetonitrile derivatives, with a primary focus on their significant anticancer properties. We will delve into the mechanistic underpinnings of their activity, present key quantitative data, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapies.

Introduction: The Benzofuran-3-acetonitrile Core - A Scaffold of Therapeutic Promise

Benzofuran derivatives are ubiquitous in nature and have been the subject of extensive synthetic and medicinal chemistry research, leading to a wide array of pharmacological applications.[2] The fusion of a benzene ring with a furan ring creates a unique electronic and structural environment, making it an ideal template for interacting with various biological targets. The introduction of a nitrile-containing side chain at the 3-position of the benzofuran ring to form the benzofuran-3-acetonitrile scaffold has been shown to be a critical modification, imbuing these molecules with potent and specific biological activities. While the broader benzofuran class has demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and neuroprotective effects, the 3-acetonitrile substitution has, to date, been most extensively and successfully explored in the context of oncology.[1][3][4]

Anticancer Potential: A Primary Therapeutic Avenue

The most compelling evidence for the therapeutic utility of benzofuran-3-acetonitrile scaffolds lies in their potent anticancer activity. A significant body of research has demonstrated their ability to inhibit the proliferation of various cancer cell lines, often with high efficacy and selectivity.

Mechanism of Action: Targeting the EGFR Signaling Pathway

A key mechanism through which benzofuran-3-acetonitrile derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] EGFR, a receptor tyrosine kinase, is a critical regulator of cell growth, proliferation, and survival.[6][7] In many cancers, EGFR is overexpressed or mutated, leading to aberrant signaling and uncontrolled cell division.[3][8]

Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have proven to be effective cancer therapies.[5] Several benzofuran-3-acetonitrile derivatives have been identified as potent EGFR tyrosine kinase inhibitors. By binding to the active site of EGFR, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.[5][7]

Caption: Simplified EGFR Signaling Pathway and Inhibition by Benzofuran-3-acetonitrile Derivatives.

In Vitro Antiproliferative Activity

The anticancer efficacy of benzofuran-3-acetonitrile derivatives has been demonstrated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds, showcasing their potent activity.

| Compound ID | Modification | HePG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| Compound A | Unsubstituted | >100 | >100 | >100 |

| Compound B | 3-(cyanomethyl) | 25.36 | 10.84 | 43.19 |

| Compound C | 2-amino-3-cyano-4-phenyl | 15.27 | 12.51 | 21.84 |

| Doxorubicin | (Reference Drug) | 4.5 | 5.2 | 4.8 |

Table 1: Antiproliferative activity (IC50 in µM) of selected benzofuran-3-acetonitrile derivatives against human cancer cell lines. Data synthesized from publicly available research.

Exploring Other Therapeutic Horizons

While the anticancer potential of benzofuran-3-acetonitrile scaffolds is the most extensively documented, the broader benzofuran class exhibits a range of other biological activities, suggesting that these specific derivatives may also hold promise in other therapeutic areas. However, it is crucial to note that dedicated studies on the 3-acetonitrile scaffold in these contexts are limited, and further research is warranted.

Antimicrobial Potential

Benzofuran derivatives have been reported to possess both antibacterial and antifungal properties.[9][10][11] The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. While specific data on benzofuran-3-acetonitrile derivatives is scarce, the inherent antimicrobial nature of the parent scaffold suggests this as a potential area for future investigation.

Anti-inflammatory Activity

Several benzofuran derivatives have demonstrated significant anti-inflammatory effects, often through the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins.[3][12] Given the role of inflammation in a multitude of diseases, including cancer and neurodegenerative disorders, the exploration of the anti-inflammatory properties of benzofuran-3-acetonitrile compounds could unveil new therapeutic applications.

Neuroprotective Effects

The benzofuran scaffold has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's.[5][6][7][8] Some derivatives have shown the ability to inhibit cholinesterases and protect against Aβ-induced neurotoxicity. The neuroprotective potential of the benzofuran-3-acetonitrile core remains an intriguing and underexplored area of research.

Synthesis and Experimental Protocols

The synthesis of benzofuran-3-acetonitrile derivatives is achievable through various established organic chemistry methodologies. A general and effective approach involves the reaction of a salicylaldehyde derivative with a substituted acetonitrile.

General Synthesis of 2-(Benzofuran-3-yl)acetonitrile

A common route to the core scaffold involves a two-step process starting from a substituted salicylaldehyde.

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. researchgate.net [researchgate.net]

- 3. ijbcp.com [ijbcp.com]

- 4. Convenient synthesis and antimicrobial evaluation of some novel 2-substituted-3-methylbenzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Document: Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment. (CHEM... - ChEMBL [ebi.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocols for the Hydrolysis of 2,3-Dihydrobenzofuran-3-acetonitrile to 2,3-Dihydrobenzofuran-3-acetic Acid

An Application Guide for Researchers

Abstract

This guide provides detailed application notes and validated protocols for the hydrolysis of 2,3-dihydrobenzofuran-3-acetonitrile to its corresponding carboxylic acid, 2,3-dihydrobenzofuran-3-acetic acid. As a valuable scaffold in medicinal chemistry and drug development, efficient and reliable synthesis of this carboxylic acid is of significant interest. We present three distinct and robust methodologies—acid-catalyzed, base-catalyzed, and enzyme-mediated hydrolysis—each tailored for different experimental constraints, including substrate sensitivity, scale, and laboratory capabilities. This document offers an in-depth analysis of the mechanistic rationale behind each protocol, step-by-step procedures, and a comparative summary to guide researchers in selecting the optimal method for their specific needs.

Introduction: The Synthetic Challenge

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[1] The target molecule, 2,3-dihydrobenzofuran-3-acetic acid, is a key intermediate whose structural motif is present in numerous biologically active compounds. The hydrolysis of its precursor, 2,3-dihydrobenzofuran-3-acetonitrile, involves the formal addition of two molecules of water across the carbon-nitrogen triple bond.[2] This process, however, is kinetically slow and requires catalysis.[3]

The choice of catalyst—acid, base, or enzyme—profoundly influences the reaction conditions, tolerance of other functional groups, and overall efficiency. This guide dissects these three primary approaches, providing the necessary theoretical grounding and practical instruction for successful implementation.

General Experimental Workflow

The overall process, from starting material to purified product, follows a similar path regardless of the hydrolysis method, with key differences in the reaction and workup stages.

Caption: General experimental workflow for nitrile hydrolysis.

Method 1: Acid-Catalyzed Hydrolysis

This method is a classic and robust approach, typically employing strong mineral acids and heat to drive the reaction to completion.[4] It is often the first choice for simple, acid-stable substrates.

Mechanistic Rationale

The acid-catalyzed hydrolysis proceeds through a two-part transformation: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[5][6]

-

Nitrile Protonation: The reaction initiates with the protonation of the nitrile's nitrogen atom. This step is critical as it significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[7][8]

-

Nucleophilic Attack: A water molecule attacks the activated nitrile carbon.

-

Tautomerization to Amide: A series of proton transfers results in the formation of an imidic acid, which quickly tautomerizes to the more stable amide intermediate.[5]

-

Amide Hydrolysis: Under the hot, acidic conditions, the reaction does not stop at the amide.[7] The amide is subsequently hydrolyzed via a standard acid-catalyzed mechanism to yield the final carboxylic acid and an ammonium ion.[1][6]

Caption: Acid-catalyzed hydrolysis pathway from nitrile to carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

-

2,3-Dihydrobenzofuran-3-acetonitrile

-

6 M Hydrochloric Acid (HCl) or 50% (v/v) Sulfuric Acid (H₂SO₄)

-

Dioxane or Acetic Acid (optional co-solvent)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydrobenzofuran-3-acetonitrile (e.g., 5.0 g, 1 equivalent).

-

Add 50 mL of 6 M aqueous HCl. If the starting material has poor solubility, a co-solvent like dioxane (25 mL) can be added.

-

Attach a reflux condenser and heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared (typically 4-12 hours). The formation of an intermediate amide may be observed.

-

Once complete, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

-

Purify the crude product by recrystallization (e.g., from a toluene/hexane mixture) or column chromatography.

Method 2: Base-Catalyzed Hydrolysis

Alkaline hydrolysis is another powerful and widely used method. It is particularly effective but requires a final acidification step to isolate the carboxylic acid product.[2]

Mechanistic Rationale

Unlike the acid-catalyzed route, the basic mechanism begins with direct nucleophilic attack on the neutral nitrile.[9]

-

Nucleophilic Attack: The strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[10] This forms a negatively charged intermediate.

-

Protonation and Tautomerization: The intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide.[5][11]

-

Amide Hydrolysis: Under vigorous reflux conditions, the amide does not isolate but is further hydrolyzed.[7] A hydroxide ion attacks the amide carbonyl, eventually leading to the expulsion of an amide anion (NH₂⁻).

-

Deprotonation: The extremely basic amide anion immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ammonia gas.[3][7] This final, irreversible acid-base reaction drives the equilibrium towards the products.

-

Acidification: To obtain the final product, the reaction mixture must be acidified to protonate the carboxylate salt.[12]

Caption: Base-catalyzed hydrolysis pathway from nitrile to carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

-

2,3-Dihydrobenzofuran-3-acetonitrile

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Deionized water

-

Concentrated HCl or 6 M HCl

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard reflux and extraction glassware

Procedure:

-

Prepare a 10-20% (w/v) aqueous solution of NaOH or KOH.

-

In a round-bottom flask, dissolve 2,3-dihydrobenzofuran-3-acetonitrile (e.g., 5.0 g, 1 equivalent) in ethanol (50 mL).

-

Add the aqueous NaOH solution (50 mL) to the flask with stirring.

-

Attach a reflux condenser and heat the mixture to a vigorous reflux (typically 80-90 °C) for 6-24 hours. Monitor the reaction by TLC. The evolution of ammonia gas may be noticeable.[2]

-

After the reaction is complete, cool the flask to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice-water bath.

-

Slowly and carefully acidify the cold solution by adding concentrated or 6 M HCl dropwise with stirring until the pH is ~2. The carboxylic acid should precipitate as a solid.

-

Collect the solid product by vacuum filtration, washing with cold water.[11] Alternatively, if an oil forms, extract the product with ethyl acetate (3 x 50 mL).

-

If extracted, dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization.

Method 3: Enzymatic Hydrolysis with Nitrilase

Representing a "green chemistry" approach, enzymatic hydrolysis offers exceptional selectivity under remarkably mild conditions.[13] This method is ideal for complex molecules containing acid- or base-labile functional groups.[14]

Mechanistic Rationale

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acid and ammonia in a single step, bypassing the amide intermediate.[15][16]

-

Enzyme Active Site: The nitrilase active site contains a catalytic triad of amino acid residues, typically Cysteine-Glutamate-Lysine.[17]

-

Nucleophilic Attack: The cysteine residue's thiol group acts as the key nucleophile, attacking the nitrile carbon.

-

Hydrolysis: Two subsequent hydrolysis steps involving water molecules occur within the active site. The first releases ammonia, and the second releases the carboxylic acid, regenerating the enzyme for the next catalytic cycle.[15] This process occurs at or near neutral pH and at mild temperatures (e.g., 30-50 °C).[18]

Caption: Simplified enzymatic hydrolysis pathway using nitrilase.

Experimental Protocol: Enzymatic Hydrolysis

Materials:

-

2,3-Dihydrobenzofuran-3-acetonitrile

-

Nitrilase enzyme (e.g., from Alcaligenes faecalis or a commercially available preparation)[14]

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO) (optional, as co-solvent)

-

Ethyl acetate

-

1 M HCl

-

Incubator shaker, centrifuge

Procedure:

-

In an Erlenmeyer flask, prepare a buffered solution (e.g., 100 mL of 50 mM phosphate buffer, pH 7.5).

-

Add the nitrilase preparation (e.g., lyophilized powder or whole-cell suspension, dosage as per supplier recommendation).

-

Dissolve 2,3-dihydrobenzofuran-3-acetonitrile (e.g., 1.0 g) in a minimal amount of DMSO (1-5 mL) to create a stock solution.

-

Add the substrate stock solution dropwise to the stirring enzyme buffer to achieve the desired final substrate concentration (e.g., 10-50 mM).

-

Seal the flask and place it in an incubator shaker at 30-40 °C with gentle agitation (e.g., 150 rpm) for 24-72 hours.

-

Monitor the reaction by taking aliquots and analyzing via HPLC or TLC.

-

Once the reaction is complete, terminate it by adding ethyl acetate to extract the product and denature the enzyme, or by centrifugation to pellet the cells/enzyme.

-

Separate the aqueous layer and acidify it to pH ~2 with 1 M HCl.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify as needed.

Comparative Summary and Recommendations

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Enzymatic (Nitrilase) Hydrolysis |

| Reagents | Strong acid (HCl, H₂SO₄) | Strong base (NaOH, KOH) | Nitrilase enzyme, buffer |

| Temperature | High (Reflux, ~100 °C) | High (Reflux, ~80-100 °C) | Mild (30-50 °C) |

| Reaction Time | Moderate (4-12 h) | Moderate to Long (6-24 h) | Long (24-72 h) |

| pH | Strongly acidic (<1) | Strongly basic (>13) | Neutral (~7-8) |

| Key Intermediate | Amide | Amide | None (direct conversion) |

| Workup | Direct extraction | Acidification required | Enzyme removal, acidification, extraction |

| Waste Stream | Acidic, ammonium salts | Basic, high salt content after neutralization | Biodegradable (enzyme, buffer) |

| Substrate Scope | Good for acid-stable molecules | Good for base-stable molecules | Excellent for sensitive/complex molecules |

Recommendations for Method Selection:

-

For rapid, small-scale synthesis of a robust molecule: Acid-catalyzed hydrolysis is often the most direct and fastest method if the dihydrobenzofuran ring system is stable to strong, hot acid.

-

For large-scale synthesis where cost is a factor: Base-catalyzed hydrolysis is highly effective and uses inexpensive bulk reagents. However, the large volume of salt produced during neutralization can be a drawback.[13]

-

For substrates with sensitive functional groups (e.g., esters, protecting groups): Enzymatic hydrolysis is unequivocally the superior choice.[14] Its unparalleled mildness and selectivity will preserve molecular integrity, leading to higher purity and yield of the desired product.

References

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Nelofer, R., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Organic Chemistry. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

- Kobayashi, M., & Shimizu, S. (1994). Versatile nitrilases: Nitrile-hydrolysing enzymes. FEMS Microbiology Letters.

- Nawaz, M. S., et al. (1999). Transformation of aliphatic and aromatic nitriles by a nitrilase from Pseudomonas sp. Canadian Journal of Microbiology.

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

-

Denard, C. A., et al. (2004). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

-

Gong, J-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories. Retrieved from [Link]

- Martínková, L., & Veselá, A. B. (n.d.).

-

Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

- Philadelphia University. (n.d.). Carboxylic acids and Nitriles.

-

Howden, A. J. M., & Preston, G. M. (2009). Nitrilase enzymes and their role in plant–microbe interactions. Journal of Experimental Botany. Retrieved from [Link]

-

Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

- CN107162635A - Google Patents. (n.d.). Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

-

AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

- CHIMIA. (n.d.).

-

Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Retrieved from [Link]

-

Nakamura, A., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing. Retrieved from [Link]

-

Kumar, A., et al. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Retrieved from [Link]

-

J-Serra. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]

- US3542822A - Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids.

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

Sources

- 1. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. tutorchase.com [tutorchase.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. aklectures.com [aklectures.com]

- 9. youtube.com [youtube.com]

- 10. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. journals.co.za [journals.co.za]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

Reagents for alkylation of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile

Application Note: Strategic Alkylation of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile

-Alkylation of Dihydrobenzofuran-3-yl AcetonitrilesExecutive Summary

The alkylation of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile is a pivotal transformation in the synthesis of CNS-active pharmaceutical intermediates. This scaffold—a dihydrobenzofuran core with a C3-acetonitrile appendage—serves as a bioisostere for indoline and indane derivatives found in serotonin modulators and muscarinic antagonists (e.g., Darifenacin analogs).

The primary challenge in alkylating this substrate lies in the

Mechanistic Insight & Reagent Selection

The reaction proceeds via the deprotonation of the

Reagent Class A: Kinetic Control (High Precision)

-

Base: Lithium Hexamethyldisilazide (LiHMDS) or Lithium Diisopropylamide (LDA).

-

Solvent: Anhydrous THF.

-

Conditions: Cryogenic (-78°C).

-

Why: These bulky, non-nucleophilic bases allow for irreversible deprotonation at low temperatures. This is critical when preventing dialkylation or when using electrophiles prone to elimination. The steric bulk of the base prevents attack on the nitrile carbon itself.

Reagent Class B: Thermodynamic Control (Standard Scale)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil).

-

Solvent: DMF or DMSO (anhydrous).

-

Conditions: 0°C to Room Temperature.

-

Why: NaH is the industry standard for nitrile alkylation. The release of

gas drives the equilibrium forward. DMF/DMSO solvates the cation (

Reagent Class C: Phase Transfer Catalysis (Green/Industrial)

-

Base: 50% NaOH (aqueous).[1]

-

Catalyst: Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBA).

-

Solvent: Toluene or Dichloromethane.

-

Why: This method avoids anhydrous conditions.[2] The quaternary ammonium salt shuttles the hydroxide ion into the organic phase to deprotonate the nitrile. It is excellent for simple alkyl halides (e.g., methyl iodide, benzyl bromide).

Comparative Data: Base Performance

| Parameter | NaH / DMF | LiHMDS / THF | NaOH / TBAB (PTC) |

| Reaction Type | Irreversible, Thermodynamic | Irreversible, Kinetic | Reversible, Interfacial |

| Temperature | 0°C | -78°C | RT |

| Mono-Selectivity | Moderate (Requires care) | High | Moderate |

| Moisture Sensitivity | High (Fire Hazard) | High | Low (Aqueous compatible) |

| Reaction Rate | Fast | Fast | Slow to Moderate |

| Rec. Use Case | General Synthesis | Complex/Chiral Substrates | Large Scale / Simple R-X |

Detailed Experimental Protocols

Protocol A: High-Precision Mono-Alkylation (LiHMDS Method)

Best for valuable substrates or when avoiding dialkylation is critical.

Reagents:

-

Substrate: 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile (1.0 equiv)

-

Base: LiHMDS (1.0 M in THF, 1.1 equiv)

-

Electrophile: Alkyl Halide (1.05 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask and equip with a magnetic stir bar, rubber septum, and nitrogen inlet.

-

Dissolution: Add the substrate and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

-

Deprotonation: Add LiHMDS dropwise via syringe over 10 minutes. The solution may turn yellow/orange, indicating anion formation. Stir at -78°C for 30 minutes.

-

Alkylation: Add the electrophile (neat or dissolved in minimal THF) dropwise.

-

Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with EtOAc (

). Wash combined organics with brine, dry over

Protocol B: Standard Alkylation (NaH Method)

Best for routine synthesis with simple electrophiles.

Reagents:

-

Substrate (1.0 equiv)

-

Base: NaH (60% in oil, 1.2 equiv)

-

Electrophile (1.1 equiv)

-

Solvent: Anhydrous DMF

Step-by-Step:

-

Base Prep: Place NaH in a dried flask under

. (Optional: Wash with dry hexane to remove oil if high purity is required). -

Suspension: Suspend NaH in anhydrous DMF at 0°C.

-

Addition: Add the substrate (dissolved in DMF) dropwise to the NaH suspension. Evolution of

gas will be observed. -

Anion Formation: Stir at 0°C for 20–30 minutes until gas evolution ceases and the solution becomes homogeneous/colored.

-

Reaction: Add the alkyl halide dropwise.

-

Completion: Warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Quench: Carefully add water dropwise (exothermic!). Extract with

or EtOAc. Note: DMF requires thorough washing (5x water) or LiCl solution to remove during workup.

Reaction Pathway Visualization

The following diagram illustrates the alkylation pathway, highlighting the critical branching point between mono- and dialkylation.

Figure 1: Reaction pathway for the

Troubleshooting & Optimization

-

Issue: Dialkylation.

-

Cause: The mono-alkylated product is often less acidic than the starting material, but if excess base is present, equilibrium transfer can occur.

-

Solution: Use LiHMDS (Kinetic control) rather than NaH. Ensure the electrophile is added rapidly after anion formation to quench the anion before proton transfer can occur. Use a slight deficiency of base (0.95 equiv) if yield can be sacrificed for purity.

-

-

Issue: No Reaction / Low Yield.

-

Cause: Steric hindrance at the C3 position of the dihydrobenzofuran ring may block the approach of bulky electrophiles.

-

Solution: Switch to DMF or DMSO (if using NaH) to increase the reactivity of the anion. Add NaI (Finkelstein condition) to generate a more reactive alkyl iodide in situ.

-

-

Issue: Elimination of Electrophile.

-

Cause: Strong bases can act as nucleophiles or bases toward the alkyl halide (E2 elimination).

-

Solution: Use a non-nucleophilic base (LiHMDS/KOtBu). Keep temperature low.

-

References

-

Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23.

-

Mąkosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles. Organic Syntheses, 55, 91.

-

Pfizer Inc. (2004). Process for the preparation of Darifenacin and intermediates. World Intellectual Property Organization, WO2004014852. (Demonstrates alkylation logic on related benzofuran-ethyl-amine scaffolds).

-

Trost, B. M. (1991). The Atom Economy—A Search for Synthetic Efficiency. Science, 254(5037), 1471-1477. (Foundational principles for selecting catalytic vs stoichiometric alkylation methods).

-

Krow, G. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones... by rearrangements of 3-hydroxy analogs. Arkivoc, (vi), 27-44. (Discusses reactivity of 3-substituted dihydrobenzofurans).

Sources

Application Note: Solvent Engineering for 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile

This Application Note and Protocol Guide details the solvent selection strategies for 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile (CAS: 55760-26-4). This guide synthesizes fragment-based chemical literature into a cohesive workflow for researchers.

Executive Summary

2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile is a critical pharmacophore intermediate, bridging the gap between simple benzofurans and complex serotonergic/adrenergic modulators (e.g., Vilazodone analogs). Its reactivity is defined by two competing centers: the nitrile group (susceptible to reduction and hydrolysis) and the

Success in derivatizing this scaffold relies on precise solvent selection to modulate the solvation shell of the enolate (in alkylation) or the stability of the imidate intermediate (in reduction). This guide provides a decision matrix for replacing hazardous solvents (DCM, DMF) with sustainable, high-performance alternatives (2-MeTHF, CPME, Anisole).

Physicochemical Profile & Solubility Map

The compound exhibits a lipophilic profile typical of bicyclic ethers. It is sparingly soluble in water but highly soluble in medium-polarity aprotic solvents.

| Solvent Class | Representative Solvents | Solubility Rating | Application Suitability |

| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Avoid (Safety/Green restrictions). Use only for extraction if necessary. |

| Ethers | THF, 2-MeTHF, CPME | High (>80 mg/mL) | Excellent . Primary media for reduction and alkylation.[1] |

| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Good for |

| Esters | Ethyl Acetate, iPrOAc | High (>60 mg/mL) | Excellent for work-up and crystallization. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Heating req.) | Specific use in hydrogenation or hydrolysis.[2][3] |

| Hydrocarbons | Toluene, Heptane | Low/Moderate | Poor for reaction media; useful as anti-solvents for crystallization. |

Reaction-Specific Solvent Selection

Scenario A: -Alkylation (C-C Bond Formation)

Target: Deprotonation of the

-

Challenge: The pKa of the

-proton is ~23-25. Aggregation of lithium enolates in non-polar solvents reduces reactivity. -

Traditional Solvent: THF (Tetrahydrofuran) at -78 °C.

-

Recommended Green Alternative: 2-MeTHF (2-Methyltetrahydrofuran) .

-

Why: Higher boiling point (80 °C vs 66 °C) allows for higher temperature initiation if needed. Lower miscibility with water simplifies aqueous work-up (no emulsion formation).

-

-

Protocol Note: For phase-transfer catalysis (PTC) methods, use Toluene/Water biphasic systems with TBAB (Tetrabutylammonium bromide).

Scenario B: Nitrile Reduction (Amine Synthesis)

Target: Conversion of -CN to -CH

-

Challenge: Intermediate imines can polymerize. Aluminum hydride wastes are difficult to quench.

-

Traditional Solvent: Diethyl Ether or THF.

-

Recommended Green Alternative: CPME (Cyclopentyl Methyl Ether) .

-

Why: CPME resists peroxide formation and has low water solubility. It allows for a "one-pot" reduction and subsequent extraction without solvent exchange.

-

Scenario C: Hydrolysis (Acid/Amide Synthesis)

Target: Conversion of -CN to -COOH or -CONH

-

Traditional Solvent: Ethanol/Water or Ethylene Glycol (high temp).

-

Recommended Green Alternative: 1-Butanol or Anisole .

-

Why: 1-Butanol enables higher reflux temperatures than ethanol, accelerating the often sluggish hydrolysis of sterically hindered nitriles.

-

Decision Logic Visualization

The following diagram illustrates the logical flow for selecting the optimal solvent based on the intended chemical transformation.

Caption: Decision tree for solvent selection based on reaction mechanism and green chemistry principles.

Experimental Protocol: -Methylation in 2-MeTHF

This protocol demonstrates the use of 2-MeTHF as a superior alternative to THF for the alkylation of the nitrile, minimizing solvent losses and improving work-up efficiency.

Objective: Synthesis of 2-(2,3-dihydro-1-benzofuran-3-yl)propanenitrile.

Materials

-

Substrate: 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile (1.0 eq)

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF), Anhydrous (10 V)

-

Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 eq)

-

Electrophile: Methyl Iodide (MeI) (1.2 eq)

-

Quench: Saturated NH

Cl solution.

Step-by-Step Methodology

-

Inertion: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

) for 15 minutes. -

Dissolution: Charge the flask with the substrate and 2-MeTHF (10 volumes relative to substrate mass).

-

Note: 2-MeTHF does not freeze at -78 °C and maintains excellent solubility for the lithiated intermediate.

-

-

Deprotonation: Cool the solution to -78 °C (Dry ice/Acetone bath). Add LiHMDS dropwise over 20 minutes.

-

Observation: A color change (often to yellow/orange) indicates enolate formation. Stir for 45 minutes at -78 °C.

-

-

Alkylation: Add Methyl Iodide dropwise. Maintain temperature below -70 °C during addition.

-

Warm-up: Allow the reaction to warm to 0 °C over 2 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

-

-

Quench & Separation: Add saturated NH

Cl solution directly to the reaction vessel. -

Isolation: Separate the organic layer. Wash with brine. Dry over Na

SO

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (Alkylation) | Enolate aggregation or moisture ingress. | Switch from THF to 2-MeTHF (better solvation). Ensure strictly anhydrous conditions. Add HMPA or DMPU (co-solvent) if steric hindrance is high. |

| Emulsions during Work-up | High polarity of THF/DMF preventing phase split. | Use CPME or 2-MeTHF as the reaction solvent. If using DMF, wash copiously with water/LiCl solution. |

| Dimer Formation (Reduction) | Intermediate imine reacting with amine product. | Dilute reaction mixture.[6] If hydrogenating, add Ammonia (NH |

| Incomplete Hydrolysis | Reaction temperature too low (refluxing EtOH is ~78°C). | Switch solvent to 1-Butanol (Reflux ~117°C) or Ethylene Glycol to overcome the activation energy barrier. |

References

- Solvent Properties & Green Chemistry: Title: "2-Methyltetrahydrofuran (2-MeTHF): A Green Alternative to THF and DCM." Source: Sigma-Aldrich Technical Library.

-

Nitrile Reduction Methodologies

- Title: "Reduction of Nitriles to Amines: A Review of Common Conditions."

- Source: Common Organic Chemistry.

-

URL:[Link]

-

Benzofuran Synthesis & Reactivity

-

Alkylation of Nitriles

Sources

- 1. Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 4. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. Highly stereoselective synthesis of 2,3-dihydrofurans via a cascade Michael addition-alkylation process: a nitro group as the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile

Welcome to the technical support center for the synthesis of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges encountered during this synthesis.

Introduction to the Synthesis

The synthesis of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile typically involves the introduction of a cyanomethyl group at the C3 position of the 2,3-dihydro-1-benzofuran scaffold. The primary routes to achieve this transformation involve the nucleophilic substitution of a suitable leaving group on the dihydrobenzofuran ring with a cyanide source. The key precursor is often a 3-substituted-2,3-dihydro-1-benzofuran, such as a halide or a sulfonate, or the corresponding alcohol which can be activated in situ.

This guide will focus on troubleshooting two common synthetic pathways:

-

Direct Nucleophilic Substitution: Utilizing a pre-functionalized 2,3-dihydro-1-benzofuran-3-yl derivative (e.g., a halide) and a cyanide salt.

-

Mitsunobu Reaction: Employing 2,3-dihydro-1-benzofuran-3-ol as the starting material with a cyanide source under Mitsunobu conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows a low yield or no conversion of the starting material (e.g., 3-bromo-2,3-dihydro-1-benzofuran or 2,3-dihydro-1-benzofuran-3-ol). What are the potential causes and how can I resolve this?

Answer: Low or no conversion can stem from several factors, including inactive reagents, suboptimal reaction conditions, or issues with the starting material itself.

For Direct Nucleophilic Substitution (Sₙ2):

-

Poor Leaving Group: If you are using a starting material with a poor leaving group (e.g., a chloride), the reaction may be sluggish.

-

Solution: Consider converting the alcohol precursor to a better leaving group, such as a tosylate or mesylate. Alternatively, the use of a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in-situ Finkelstein reaction, converting the alkyl chloride/bromide to a more reactive alkyl iodide.[1]

-

-

Insoluble Cyanide Salt: The low solubility of cyanide salts like NaCN or KCN in common organic solvents can limit the reaction rate.

-

Solution: The use of a polar aprotic solvent such as DMSO or DMF can enhance the solubility of the cyanide salt.[1] Additionally, employing phase-transfer catalysis (PTC) can be highly effective. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can transport the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[2][3]

-

-

Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

-

Solution: Gradually increase the reaction temperature, monitoring for any potential decomposition of the starting material or product.

-

For Mitsunobu Reaction:

-

Reagent Quality: The reagents used in the Mitsunobu reaction, particularly the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃), are sensitive to air and moisture.[4][5]

-

Solution: Ensure that your DEAD/DIAD and PPh₃ are fresh or have been stored properly under an inert atmosphere. It is advisable to use freshly opened bottles or to purify the reagents if they are old.

-

-

Acidity of Nucleophile: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 15).[5] While HCN itself is acidic, the cyanide source used (e.g., acetone cyanohydrin or TMSCN) must be able to act as a suitable pronucleophile.

-

Solution: Consider using acetone cyanohydrin or trimethylsilyl cyanide (TMSCN) as the cyanide source. The in-situ generation of HCN or the cyanide anion is crucial for the reaction to proceed.

-

-

Order of Addition: The order of reagent addition can be critical in a Mitsunobu reaction.

-

Solution: A common and often successful procedure is to dissolve the alcohol, the nucleophile (cyanide source), and triphenylphosphine in a suitable solvent (like THF) and then add the azodicarboxylate dropwise at a low temperature (e.g., 0 °C).[4]

-

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing a complex mixture of products, and the desired nitrile is only a minor component. How can I improve the selectivity?

Answer: Byproduct formation is a common challenge. Identifying the byproducts can provide clues to the competing reaction pathways.

Common Byproducts and Solutions:

-

Isonitrile Formation: In Sₙ2 reactions with cyanide, the formation of the isomeric isonitrile (R-NC) is a known side reaction.[1]

-

Cause: The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. The reaction conditions, particularly the solvent and counter-ion, can influence the C/N-alkylation ratio.

-

Solution: Using polar aprotic solvents like DMSO or DMF generally favors the formation of the nitrile (C-attack).[1] Phase-transfer catalysis can also enhance the selectivity for nitrile formation.

-

-

Elimination Products: If the substrate is sterically hindered or if a strong, non-nucleophilic base is present, elimination can compete with substitution, leading to the formation of benzofuran.

-

Solution: Use a less hindered cyanide source if possible. Ensure the reaction conditions are not overly basic. If using a base, a milder base like potassium carbonate may be preferable to stronger bases.

-

-

Byproducts from Mitsunobu Reaction: The Mitsunobu reaction is notorious for generating byproducts that can complicate purification, such as triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.[6]

-

Solution:

-

Purification: Chromatographic separation is often necessary to remove these byproducts. Crystallization can sometimes be effective for removing TPPO.

-

Modified Reagents: Consider using polymer-supported triphenylphosphine or other modified phosphines and azodicarboxylates that simplify the workup and purification.[6]

-

-

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

The choice of starting material depends on availability and the desired synthetic route.

-

2,3-dihydro-1-benzofuran-3-ol: This is a versatile starting material. It can be converted to a halide or sulfonate for a subsequent Sₙ2 reaction or used directly in a Mitsunobu reaction. The synthesis of this alcohol is well-documented.[7]

-

3-Bromo-2,3-dihydro-1-benzofuran: This is a good substrate for direct Sₙ2 displacement with a cyanide salt.

Q2: Which cyanide source is recommended?

-

For Sₙ2 reactions: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. Due to their toxicity, they must be handled with extreme care in a well-ventilated fume hood.

-

For milder conditions: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a less toxic and environmentally benign alternative cyanide source for palladium-catalyzed cyanation reactions.[8][9] Nickel-catalyzed cyanations also offer a range of cyanide sources.[10]

-

For Mitsunobu reactions: Acetone cyanohydrin or trimethylsilyl cyanide (TMSCN) are often used.

Q3: What are the optimal reaction conditions (solvent, temperature)?

The optimal conditions will vary depending on the chosen synthetic route. The table below provides a general guideline.

| Parameter | Direct Sₙ2 with Halide | Mitsunobu Reaction |

| Solvent | Polar aprotic (DMF, DMSO) | Anhydrous THF, Dioxane |

| Temperature | 50-100 °C | 0 °C to Room Temperature |

| Cyanide Source | NaCN, KCN | Acetone cyanohydrin, TMSCN |

| Key Reagents | Phase-transfer catalyst (optional) | PPh₃, DEAD or DIAD |

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Q5: What are the safety precautions for working with cyanides?

Cyanide salts and hydrogen cyanide are highly toxic. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A cyanide antidote kit should be readily available, and all personnel should be trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

Experimental Workflow Example: Phase-Transfer Catalyzed Cyanation

This protocol provides a starting point for the synthesis of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile from 3-bromo-2,3-dihydro-1-benzofuran using phase-transfer catalysis.

Caption: Phase-transfer catalyzed cyanation workflow.

Reaction Mechanism Overview: Mitsunobu Reaction

The Mitsunobu reaction for the synthesis of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile from the corresponding alcohol proceeds through a series of intermediates.

Caption: Simplified mechanism of the Mitsunobu reaction.

References

- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Nitrile Synthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.

- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.

- PTC Organics. (n.d.). PTC with Acetonitrile or DMF?

- Arkivoc. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs.

- Journal of Pharmaceutical and Biological Sciences. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.

- PMC. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling.

- Wikipedia. (n.d.). Mitsunobu reaction.

- ACS Combinatorial Science. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.

- Sciencemadness Wiki. (2024). Kolbe nitrile synthesis.

- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

- IRIS. (n.d.). Simplify gas-liquid phase transfer catalysis.

- Pearson. (2024). Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons.

- PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

- OperaChem. (2023). Phase transfer catalysis (PTC).

- OpenStax adaptation. (n.d.). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition.

- Thieme. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal.

- Chemistry Steps. (n.d.). Preparation of Nitriles.

- Sigma-Aldrich. (n.d.). Application Note – Mitsunobu.

- Royal Society of Chemistry. (2012). and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Information.

- JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.

- SciELO. (2022). RECENT ADVANCES IN CYANATION REACTIONS.

- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.

- MDPI. (2025). Nickel-Catalyzed Cyanation of Aryl Halides.

- PMC. (n.d.). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation.

- MDPI. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones.

- ResearchGate. (2025). Synthesis of 2,3-Dihydro-1-benzofuran-2-ylmethyltellanes | Request PDF.

- Patsnap. (n.d.). Method for synthesizing benzofuran-2 (3H)-ketone.

- Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References.

- Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.

- TÜBİTAK Academic Journals. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon.

Sources

- 1. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]

- 2. crdeepjournal.org [crdeepjournal.org]

- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. thieme-connect.de [thieme-connect.de]

- 9. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

Technical Support Center: Thermal Stability of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile

Executive Technical Summary

2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile (CAS: 175710-19-7) acts as a critical bicyclic scaffold in the synthesis of melatonin receptor agonists and various tricyclic antidepressants. While the nitrile moiety provides a robust handle for further transformation (e.g., reduction to primary amines), the 2,3-dihydrobenzofuran core presents specific thermal and oxidative stability challenges that differ from fully aromatic benzofurans.

This guide addresses the physicochemical behavior of this intermediate under thermal stress, specifically focusing on oxidative dehydrogenation and nitrile hydrolysis .

Critical Stability Profile

| Parameter | Specification / Limit | Technical Insight |

| Thermal Ceiling (Inert) | < 160°C | Stable under |

| Thermal Ceiling (Air) | < 60°C | High Risk. The C2-C3 bond is susceptible to oxidative dehydrogenation to form the aromatic benzofuran derivative. |

| Distillation Limit | < 140°C (Pot Temp) | Must use High Vacuum (< 5 mbar). Prolonged heating promotes oligomerization. |

| Hydrolysis Risk | Moderate | Sensitive to moisture at T > 80°C, converting nitrile to amide (R-CONH2). |

| Storage Condition | 2-8°C, Inert | Store under Argon to prevent slow autoxidation of the benzylic C3 position. |

Degradation Mechanisms (Visualized)

The primary degradation pathways for 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile involve either the oxidation of the heterocyclic ring or the hydrolysis of the side chain.

Figure 1: Primary thermal and chemical degradation pathways. The red path (aromatization) is the most common issue during aerobic heating.

Troubleshooting Guide & FAQs

Module A: Thermal Discoloration & Purity Loss

Q: My clear oil turned yellow/brown after heating to 80°C. Is it degraded? A: Likely, yes. The color change typically indicates oxidative dehydrogenation .

-

Mechanism: The C3 position (benzylic) and C2 position are susceptible to autoxidation. In the presence of oxygen, heating facilitates the removal of hydrogen across the C2-C3 bond, driving the system toward the thermodynamically stable (aromatic) benzofuran system [1].

-

Diagnostic: Check 1H NMR. Look for the disappearance of the multiplet signals for the C2/C3 protons (typically

3.0–4.9 ppm) and the appearance of a singlet aromatic proton signal ( -

Corrective Action: Always perform heating steps under a strict nitrogen or argon atmosphere. If purification is needed, use column chromatography rather than distillation if the crude is already dark.

Q: Can I distill this compound to purify it? A: Yes, but only under high vacuum .

-

Constraint: The boiling point at atmospheric pressure is theoretically projected >280°C, which is well above its decomposition threshold.

-

Protocol: Use a vacuum of < 1 mmHg (Torr). Keep the oil bath temperature below 140°C.

-

Warning: If the pot residue becomes viscous, stop immediately. Nitriles can undergo thermal polymerization or condensation (Thorpe-Ziegler reaction) at high temperatures, especially if trace base is present from previous steps [2].

Module B: Chemical Stability in Reaction

Q: I see a new impurity at RRT 0.85 during reflux. What is it? A: This is likely the primary amide resulting from partial hydrolysis.

-

Cause: Acetonitriles are generally stable, but the 2,3-dihydrobenzofuran ring acts as an electron donor, potentially making the nitrile carbon slightly less electrophilic, yet hydrolysis still occurs if water is present at reflux temperatures (>80°C).

-

Prevention: Ensure solvents are anhydrous (Karl Fischer < 0.05%). If using Lewis acids, ensure they are dry, as they can catalyze hydration.

Q: Is the compound compatible with strong bases (e.g., NaH, LDA)? A: Use with caution.

-

Risk: The protons on the

-carbon (the -

Recommendation: Add the electrophile immediately after base treatment. Maintain low temperatures (-78°C to 0°C) during deprotonation.

Experimental Protocols

Protocol 1: Thermal Stability Assessment (DSC)

Use this protocol to validate the safety margin for your specific batch.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample Prep: Weigh 2–5 mg of 2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile into a hermetically sealed aluminum pan.

-

Reference: Empty hermetic aluminum pan.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C.

-

Atmosphere: Nitrogen purge (50 mL/min).

-

-

Analysis:

-

Endotherm: Watch for melting point (if solid).

-

Exotherm: Onset of decomposition. If an exotherm is observed < 200°C, the batch may contain thermally labile impurities (e.g., peroxides).

-

Protocol 2: HPLC Purity & Impurity Tracking

Standardized method for separating the dihydro- scaffold from oxidized benzofuran impurities.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | 0-2 min: 10% B; 2-15 min: 10% |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Nitrile) and 254 nm (Aromatic) |

| Expected Retention | Amide (Early) < Target < Benzofuran (Late) |

Troubleshooting Decision Matrix

Figure 2: Decision matrix for diagnosing thermal stability issues in the laboratory.

References

-

Benzo[b]furan Oxidation Mechanisms

- Title: "Oxidation of 2,3-dihydrobenzofurans to benzofurans."

- Context: This paper details the susceptibility of the dihydro- core to aromatization under oxid

- Source:Journal of the Chemical Society C, 1969.

-

Nitrile Thermal Stability

-

Title: "Kinetics of the Thermal Decomposition of Acetonitrile."[1]

- Context: Establishes the baseline thermal stability of the acetonitrile group, noting that pure thermal decomposition requires >500°C, implying that degradation at lower temperatures is impurity or environment-driven.

- Source:ScholarWorks

-

-

Benzofuran Synthesis & Reactivity

-

Related Scaffold Stability (Ramelteon)

- Title: "Process for producing Ramelteon intermedi

- Context: Patent literature describing the handling of similar tricyclic furan-nitrile intermediates, emphasizing hydrogenation conditions to avoid side reactions.

- Source:Google P

Sources

- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Grignard Reactions with Benzofuran-3-acetonitrile

Topic: Troubleshooting Grignard reactions with benzofuran-3-acetonitrile Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A & Protocols)

Welcome to the Advanced Synthesis Support Module.

You are likely here because the conversion of benzofuran-3-acetonitrile to its corresponding ketone via Grignard addition is failing to produce high yields. This substrate presents a classic "Trojan Horse" in organometallic chemistry: it appears simple, but its electronic structure creates a fierce competition between nucleophilic addition (desired) and

This guide addresses the specific mechanistic failures associated with this substrate and provides field-proven protocols to overcome them.

🟢 Diagnostic Visualization: Why Did My Reaction Fail?

Before proceeding to the fixes, identify your failure mode using the mechanistic pathway below.

Figure 1: Mechanistic divergence. The acidity of the

🔍 Troubleshooting FAQs

Q1: "I recovered 80% of my starting material, but the Grignard reagent was consumed. What happened?"

Diagnosis: You are a victim of

The Fix:

-